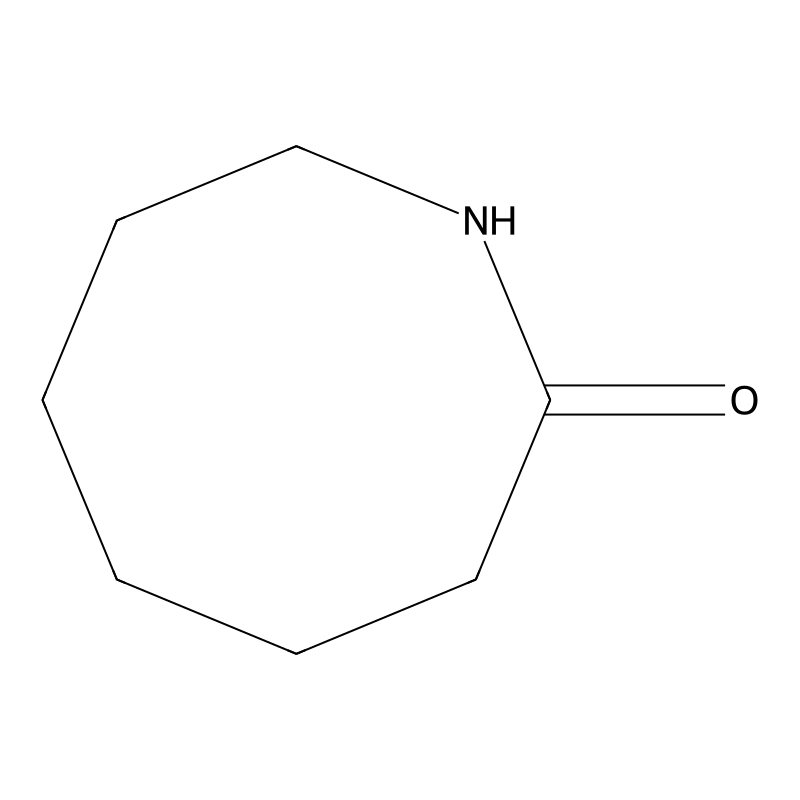2-Azacyclooctanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
As a Building Block for Organic Synthesis
The structure of 2-azacyclooctanone makes it a useful building block for the synthesis of more complex molecules. Researchers have utilized it as a starting material for the preparation of various heterocyclic compounds like azocines, piperidines, and pyrrolidines, which have potential applications in medicinal chemistry and materials science.
Potential Applications in Medicinal Chemistry
2-Azacyclooctanone itself hasn't been extensively studied for its biological activity. However, its derivatives have shown promising results in various studies. Some derivatives exhibit inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer's and Parkinson's [, ]. Additionally, other derivatives have displayed potential anticonvulsant and antitumor properties [, ].
2-Azacyclooctanone is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 127.1842 g/mol. It is classified as a lactam, specifically a cyclic amide, and is characterized by a nitrogen atom incorporated into a cyclooctanone structure. The compound is also known by several other names, including hexahydro-2(1H)-azocinone and ω-heptanolactam, highlighting its structural diversity and potential functional applications in various fields .
The mechanism of action of 2-azacyclooctanone is not fully understood. However, research suggests it may exhibit some plant growth inhibitory activity, possibly by interfering with specific cellular processes in plants []. Further investigation is needed to elucidate its specific mechanism of action in this context.
- N-Alkylation and Acylation: The nitrogen atom in 2-Azacyclooctanone can react with alkyl or acyl halides, leading to the formation of derivatives that may exhibit altered biological or chemical properties .
- Hydrolysis: Under acidic or basic conditions, 2-Azacyclooctanone can hydrolyze to yield the corresponding carboxylic acid and amine .
- Formation of Iminium Salts: When treated with acids, it can be converted into iminium salts, which are useful intermediates in organic synthesis .
The biological activity of 2-Azacyclooctanone has been explored in various studies. It has shown potential as a plant growth regulator, influencing growth patterns in certain plant species due to its ability to modulate hormonal activity within plants . Additionally, derivatives of azocine compounds, which include 2-Azacyclooctanone, have been investigated for their pharmacological properties, including antitumor and antimicrobial activities .
Several synthetic routes have been developed for the preparation of 2-Azacyclooctanone:
- Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as amino acids or their derivatives under acidic conditions to form the lactam structure.
- Reduction of Azocine Derivatives: Another approach includes the reduction of azocine derivatives, which can yield 2-Azacyclooctanone through controlled hydrogenation processes .
- Ring Closure Reactions: The formation of the cyclic structure can also be achieved through ring closure reactions involving suitable carbonyl compounds and amines.
2-Azacyclooctanone finds applications across various domains:
- Agriculture: It serves as a plant growth regulator, aiding in the control of growth patterns in specific crops .
- Pharmaceuticals: Its derivatives are being researched for potential therapeutic uses, particularly in oncology and infectious diseases due to their biological activities .
- Chemical Synthesis: The compound is used as an intermediate in organic synthesis for producing more complex molecules.
Research into the interactions of 2-Azacyclooctanone with biological systems has revealed its potential effects on enzyme activity and hormonal regulation in plants. Studies have shown that it can modulate the activity of phytohormones, thereby influencing growth and development processes . Additionally, its derivatives have been tested for interactions with various biological targets, indicating its versatility as a chemical scaffold for drug development.
Several compounds share structural similarities with 2-Azacyclooctanone. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Hexahydroazocinone | Lactam | Exhibits similar cyclic structure but differs in hydrogenation state. |
| 1-Aza-2-cyclooctanone | Lactam | Contains an additional nitrogen atom in a different position affecting reactivity. |
| Azocine | Polycyclic amine | A larger bicyclic structure that influences its biological activity differently. |
Uniqueness
What sets 2-Azacyclooctanone apart from these similar compounds is its specific nitrogen positioning within the cyclic structure, which significantly influences its chemical reactivity and biological interactions. This unique configuration may lead to distinct pharmacological properties compared to its analogs.
XLogP3
LogP
Melting Point
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Dates
Enhancement of ninhydrin- or DFO-treated latent fingerprints on thermal paper
Lothar Schwarz, Inga KlenkePMID: 17456091 DOI: 10.1111/j.1556-4029.2007.00416.x
Abstract
A new method for enhancement of ninhydrin or 1,8-diazafluoren-9-one (DFO)-treated latent fingerprints on thermal paper will be described. Most thermosensitive surfaces of thermal paper become dark when treated with DFO or ninhydrin petroleum ether (NPB) solution. This effect minimizes contrast between the developed fingerprints and the background. The new method described reduces this dark staining without removing the thermosensitive layer and parts of the developed fingerprints, as occurs with acetone washing. Through the new method, the developed fingerprints appear in sharp lines and high contrast. Extensive tests were performed, leading to an optimized working solution, which charges the paper with a minimum of chemicals, is cheap, and enables a large quantity of papers to be treated in a short time. The working solution contains commercially available, nonvolatile, nitrogenous organic compounds and can be used like the application of NPB solution by dipping.Conformational energy studies of the growth hormone inhibitor, cyclo (Aha-Cys-Phe-D-Trp-Lys-Thr-Cys)
F A MomanyPMID: 6106477 DOI: 10.1016/0006-291x(80)90704-4








